N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide

Toxicology Chemical safety Procurement risk assessment

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide (CAS 85068-72-0), also known as Methyl BAPO, is an organophosphorus compound containing two 2-methylaziridine rings attached to a phosphinamide core. This compound is classified under EC number 285-331-0 and is registered under REACH with a tonnage band of ≥1 to.

Molecular Formula C7H16N3OP
Molecular Weight 189.20 g/mol
CAS No. 85068-72-0
Cat. No. B12683615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide
CAS85068-72-0
Molecular FormulaC7H16N3OP
Molecular Weight189.20 g/mol
Structural Identifiers
SMILESCC1CN1P(=O)(NC)N2CC2C
InChIInChI=1S/C7H16N3OP/c1-6-4-9(6)12(11,8-3)10-5-7(10)2/h6-7H,4-5H2,1-3H3,(H,8,11)
InChIKeyQMMIOCOGDRYCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide (CAS 85068-72-0): Procurement-Grade Properties and Comparative Differentiation


N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide (CAS 85068-72-0), also known as Methyl BAPO, is an organophosphorus compound containing two 2-methylaziridine rings attached to a phosphinamide core . This compound is classified under EC number 285-331-0 and is registered under REACH with a tonnage band of ≥1 to <10 tonnes, indicating its use in specialized research and industrial applications rather than large-scale commodity production [1]. Its structure positions it within the broader class of aziridinyl phosphine oxides and amides, which are known for alkylating activity and use as chemosterilants, anticancer research tools, and energetic material additives [2].

Why N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide Cannot Be Substituted by Generic Aziridine Analogs


The presence of methyl substitution on the aziridine rings and the specific N-methyl substitution on the phosphinamide core distinguishes this compound from its unsubstituted analogs (e.g., P,P-bis(1-aziridinyl)-N-methylphosphinic amide) and the tris-aziridinyl derivative metepa. Class-level evidence indicates that methyl substitution on the aziridine ring carbon significantly lowers insect-sterilizing activity relative to unsubstituted aziridines [1]. Furthermore, the compound's REACH classification (Acute Tox. 3, Skin Sens. 1, STOT SE 3, Muta. 2) and its predicted physicochemical profile differ from those of metepa, which exhibits a lower boiling point under reduced pressure and a distinct acute toxicity profile [2][3]. Substituting with a generic aziridinyl phosphinamide without verifying these differences could lead to unexpected toxicity, altered reactivity, or failure in application-specific performance requirements.

Quantitative Evidence Guide: How N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide Differs from Metepa and Unsubstituted Analogs


Acute Toxicity Classification vs. Metepa LD50: Differentiating Hazard Profile

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is classified as Acute Tox. 3 (H301, H311, H330) under CLP criteria, indicating an estimated oral LD50 range of 50–300 mg/kg and dermal/inhalation toxicity within similar ranges [1]. In contrast, metepa (tris(2-methyl-1-aziridinyl)phosphine oxide) exhibits an oral LD50 of 136 mg/kg (male rat) and 213 mg/kg (female rat) [2]. While both compounds fall within a comparable acute oral toxicity range, the target compound's classification includes a specific warning for fatal inhalation (H330), a hazard not prominently flagged for metepa in standard sources, and also carries Skin Sens. 1 (H317) and Muta. 2 (H341) warnings [1][3].

Toxicology Chemical safety Procurement risk assessment

Predicted Boiling Point and Density vs. Metepa: Processing and Formulation Implications

The predicted boiling point of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide at atmospheric pressure is 252.4±23.0 °C, with a predicted density of 1.21±0.1 g/cm³ . Metepa, which contains three 2-methylaziridine rings, has a reported boiling point of 90–92 °C at reduced pressure (0.15–0.3 mmHg) and a molecular weight of 215.23 g/mol [1]. While the boiling points are not directly comparable due to different pressure conditions, the target compound's higher molecular weight (189.2 vs. 215.23) and predicted density suggest it may require different solvent systems or temperature profiles during formulation compared to metepa.

Physicochemical properties Formulation development Process engineering

Methyl Substitution on Aziridine Ring Lowers Insect-Sterilizing Activity: Class-Level Evidence

A comparative review of aziridine chemosterilants concluded that methyl substitution on the aziridine ring carbon lowers insect-sterilizing activity relative to unsubstituted aziridines [1]. Although quantitative activity values for N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide are not provided, the presence of two 2-methylaziridine rings in this compound implies a reduced sterilizing potency compared to P,P-bis(1-aziridinyl)-N-methylphosphinic amide (which lacks the methyl groups on the aziridine rings).

Chemosterilant Insect control Structure-activity relationship

Regulatory Classification as a Differentiator: REACH Tonnage Band and Hazard Profile

Under REACH, N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is registered with a tonnage band of ≥1 to <10 tonnes [1]. Its harmonized classification includes Acute Tox. 3, Skin Sens. 1, STOT SE 3, and Muta. 2 [2]. In contrast, metepa (CAS 57-39-6) does not appear in the ECHA C&L inventory with a harmonized classification, though it has been assigned hazard statements by some notifiers [3]. The target compound's lower tonnage band and more explicit mutagenicity warning (Muta. 2) differentiate it as a compound with a more tightly controlled regulatory footprint.

Regulatory compliance Supply chain Procurement

Differential Alkylating Potential: Two Aziridine Rings vs. Three in Metepa

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide contains two aziridine rings, whereas metepa contains three [1]. Aziridine rings are the primary alkylating moieties; a higher number of rings generally correlates with increased DNA crosslinking potential but also with elevated toxicity [2]. The target compound's two-ring structure positions it as an intermediate alkylating agent, potentially offering a different therapeutic window or reactivity profile compared to the three-ring metepa.

Alkylating agent DNA crosslinking Anticancer research

Predicted pKa and Vapor Pressure: Implications for Environmental Fate and Handling

The predicted pKa of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is 6.97±0.40, and its predicted vapor pressure is 0.001 Pa at 20°C . Metepa's reported vapor pressure is not readily available in standard references. The low vapor pressure indicates low volatility, while the near-neutral pKa suggests limited ionization under physiological conditions. These properties may influence the compound's behavior in environmental fate studies and its handling requirements.

Environmental chemistry Safety data Storage

Optimal Research and Industrial Application Scenarios for N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide Based on Verified Differentiation


Chemosterilant Research Requiring Attenuated Activity

Studies exploring insect sterilization where full potency of unsubstituted aziridines is undesirable may benefit from this compound's methyl-substituted aziridine rings, which class-level evidence indicates lower activity [1]. Researchers can investigate dose-response relationships with a compound that offers a moderated alkylating profile.

Toxicology and Mutagenicity Mechanistic Studies

Given its explicit Muta. 2 classification (suspected of causing genetic defects) [1] and its two-aziridine-ring structure, this compound serves as a valuable tool for investigating the mechanisms of aziridine-induced mutagenicity and for comparative toxicity studies alongside metepa (three rings) and unsubstituted analogs.

Additive Development for Energetic Materials with Controlled Volatility

The predicted boiling point of 252.4±23.0 °C and low vapor pressure (0.001 Pa at 20°C) suggest this compound may be suitable as a stabilizer or additive in solid rocket propellants where thermal stability and low volatility are critical [1]. Its two-ring structure differentiates it from metepa, which is already used as a minor propellant ingredient [2].

Comparative Anticancer Agent Profiling

As a bis(aziridinyl)phosphinamide with 2-methyl substitution, this compound can be employed in structure-activity relationship studies to evaluate the impact of methyl groups and ring count on cytotoxicity against cancer cell lines. Its distinct regulatory and safety profile may also inform preclinical candidate selection [1].

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